molecular formula C21H16ClNO4 B6413537 3-(4-Cbz-Aminopheny)-4-chlorobenzoic acid, 95% CAS No. 1261982-28-8

3-(4-Cbz-Aminopheny)-4-chlorobenzoic acid, 95%

Cat. No. B6413537
CAS RN: 1261982-28-8
M. Wt: 381.8 g/mol
InChI Key: MRCVZMSRLSBEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cbz-Aminopheny)-4-chlorobenzoic acid, 95% (3-(4-CBZAP)-4-chlorobenzoic acid, 95%) is a highly versatile compound used in a variety of scientific applications. It is an aromatic acid that is commonly used in organic synthesis, drug development, and other research fields. 3-(4-CBZAP)-4-chlorobenzoic acid, 95% is a powerful antioxidant and can be used to synthesize a variety of compounds, including pharmaceuticals and other compounds. The compound has also been used in the development of new drugs and other compounds.

Scientific Research Applications

3-(4-CBZAP)-4-chlorobenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals and other compounds. It has also been used in the development of new drugs and other compounds. In addition, it has been used in the development of new catalysts and in the study of enzyme-catalyzed reactions.

Mechanism of Action

3-(4-CBZAP)-4-chlorobenzoic acid, 95% acts as an antioxidant and is known to inhibit the oxidation of organic compounds. It is thought to do this by binding to and stabilizing reactive oxygen species (ROS) such as superoxide and hydroxyl radicals. This binding prevents the ROS from damaging cellular components.
Biochemical and Physiological Effects
3-(4-CBZAP)-4-chlorobenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant effects, as well as other beneficial effects. In addition, it has been shown to have a protective effect against oxidative stress and to reduce the risk of certain diseases.

Advantages and Limitations for Lab Experiments

3-(4-CBZAP)-4-chlorobenzoic acid, 95% has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is a highly versatile compound that can be used in a variety of experiments. It is also relatively inexpensive and easy to obtain. However, there are some limitations, such as the fact that it is a relatively unstable compound and can be difficult to store.

Future Directions

There are a number of potential future directions for the use of 3-(4-CBZAP)-4-chlorobenzoic acid, 95%. One potential direction is the development of new drugs and other compounds based on the compound. In addition, further research into the biochemical and physiological effects of the compound could lead to new therapeutic applications. Finally, the compound could be used to develop new catalysts and to study enzyme-catalyzed reactions.

Synthesis Methods

3-(4-CBZAP)-4-chlorobenzoic acid, 95% can be synthesized using a variety of different methods. One of the most common methods is the condensation reaction of 4-chlorobenzene and 4-amino-3-chlorobenzene. This reaction is carried out in an inert atmosphere at a temperature of around 80-90°C. The reaction yields 3-(4-CBZAP)-4-chlorobenzoic acid, 95%.

properties

IUPAC Name

4-chloro-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4/c22-19-11-8-16(20(24)25)12-18(19)15-6-9-17(10-7-15)23-21(26)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCVZMSRLSBEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cbz-Aminopheny)-4-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.